2-Ethoxy-6-fluorobenzylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-ethoxy-6-fluorophenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5H,2,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWNXEJSVUTGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656235 | |
| Record name | 1-(2-Ethoxy-6-fluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154882-16-2 | |
| Record name | 1-(2-Ethoxy-6-fluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 2 Ethoxy 6 Fluorobenzylamine
Classical and Contemporary Approaches to 2-Ethoxy-6-fluorobenzylamine Synthesis
The construction of the this compound molecule can be approached by forming its core components—the ethoxy group and the aminomethyl group—in a stepwise fashion using established and reliable chemical reactions.
Nucleophilic Substitution Strategies for Ethoxy Group Introduction
A primary and classical method for introducing the ethoxy group onto the benzene (B151609) ring is through nucleophilic aromatic substitution or related etherification reactions. The Williamson ether synthesis and its variants are central to this approach. In a typical synthetic route, a precursor molecule containing a hydroxyl group or a particularly activated leaving group at the C2 position is treated with an ethoxide source.
For instance, starting from a 2,6-disubstituted benzene derivative where one substituent is a fluorine atom and the other is a good leaving group (e.g., another halogen or a sulfonate ester), the ethoxy moiety can be installed. The reaction of a suitable precursor with sodium ethoxide (NaOEt) is a common strategy. smolecule.com The ethoxide anion acts as a nucleophile, displacing the leaving group to form the ether linkage. The regioselectivity of this substitution is dictated by the activation provided by the existing substituents on the aromatic ring. In some cases, copper catalysts can be employed to facilitate C-O cross-coupling reactions, particularly for introducing alkoxy groups onto aryl halides. nih.gov
Table 1: Nucleophilic Ethoxylation Approaches
| Starting Material Type | Reagent | Typical Conditions | Reaction Type |
|---|---|---|---|
| 2-Fluoro-6-hydroxybenzylamine precursor | Ethyl halide (e.g., C₂H₅I) in the presence of a base (e.g., K₂CO₃) | Solvent (e.g., Acetone, DMF), Heat | Williamson Ether Synthesis |
| 2,6-Difluorobenzylamine precursor | Sodium Ethoxide (NaOEt) | Polar aprotic solvent (e.g., DMF, DMSO) | Nucleophilic Aromatic Substitution (SNAAr) |
This interactive table summarizes common strategies for introducing an ethoxy group.
Reductive Transformations of Precursor Compounds
The formation of the primary amine function, specifically the benzylamine (B48309) group, is most frequently accomplished through the reduction of a suitable nitrogen-containing precursor, such as a nitrile or an oxime.
One major pathway is the reduction of 2-ethoxy-6-fluorobenzonitrile. This precursor can be synthesized from 2,6-difluorobenzonitrile (B137791) via nucleophilic substitution with sodium ethoxide. The nitrile group can then be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. google.com While effective, LiAlH₄ requires careful handling due to its reactivity. google.com A milder and often more industrially viable alternative involves using sodium borohydride (B1222165) in the presence of a catalyst, such as cobalt chloride or copper(II) sulfate, in an alcoholic solvent. google.com
A second prominent method is reductive amination. This two-step or one-pot process begins with the corresponding aldehyde, 2-ethoxy-6-fluorobenzaldehyde (B2771622). The aldehyde is first condensed with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired benzylamine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (STAB), which are valued for their selectivity. nih.govrsc.org
Table 2: Comparison of Reductive Methods for Benzylamine Synthesis
| Precursor | Method | Reagents | Key Features |
|---|---|---|---|
| 2-Ethoxy-6-fluorobenzonitrile | Nitrile Reduction | 1. LiAlH₄ 2. Catalytic Hydrogenation (e.g., H₂, Raney Nickel) 3. NaBH₄ / CoCl₂ | Highly efficient but can require harsh conditions or flammable catalysts. google.comgoogle.comclockss.org |
| 2-Ethoxy-6-fluorobenzaldehyde | Reductive Amination | Ammonia source (e.g., NH₄OAc), NaBH₃CN or STAB | Milder conditions, proceeds via an imine intermediate. nih.govrsc.org |
This interactive table compares common reductive transformation strategies.
Catalytic Synthesis Protocols and Selectivity Control
Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, reduce waste, and achieve high levels of selectivity. For a molecule like this compound, with multiple functional groups, such control is paramount.
Palladium-Catalyzed C-H Activation and Functionalization
Palladium-catalyzed cross-coupling and C-H activation reactions represent a powerful, though advanced, strategy for constructing substituted arenes. unipr.it Instead of relying on pre-functionalized starting materials (like halides or triflates), these methods can create C-C or C-N bonds by directly functionalizing a carbon-hydrogen bond. smolecule.comunipr.it
A hypothetical route to a precursor for this compound could involve starting with 1-ethoxy-3-fluorobenzene. A palladium catalyst, guided by a directing group, could selectively activate a C-H bond at one of the positions ortho to the ethoxy group. This activated position could then be coupled with a suitable aminomethyl equivalent or a nitrogen source to install the required side chain. Such C-H amination or arylation reactions often require specific ligands to control the regioselectivity and catalytic turnover. google.com While direct C-H amination is challenging, a more common approach involves C-H activation to install a different functional group that can later be converted to the amine.
Radiochemical Synthesis and Fluorine-18 Labeling Strategies for Benzylamine Analogues
The fluorine atom in this compound makes its analogues candidates for labeling with the positron-emitting isotope Fluorine-18 (¹⁸F) for use as tracers in Positron Emission Tomography (PET). nih.govfrontiersin.org The half-life of ¹⁸F (109.8 minutes) is ideal for PET imaging, allowing for synthesis, purification, and imaging to occur over several hours. nih.gov The synthesis of these radiotracers requires specialized, rapid, and highly efficient methods.
Two primary strategies are employed for the ¹⁸F-labeling of benzylamine analogues and other aromatic molecules:
Direct Nucleophilic ¹⁸F-Fluorination: This approach involves introducing the [¹⁸F]fluoride ion directly onto an aromatic ring by displacing a suitable leaving group. For this reaction to be efficient, the aromatic ring must be "activated" by electron-withdrawing groups (e.g., nitro, cyano, ketone) positioned ortho or para to the leaving group. Precursors containing a trimethylammonium triflate or a nitro group are commonly used. The no-carrier-added [¹⁸F]fluoride is produced in a cyclotron and reacted with the precursor in a polar aprotic solvent at high temperature. nih.govfrontiersin.org
Synthesis via ¹⁸F-Labeled Building Blocks: A more versatile and widely used strategy is the "prosthetic group" or "building block" approach. rsc.org In this method, a small, reactive molecule is first radiolabeled with ¹⁸F. This labeled synthon is then rapidly conjugated to a larger molecule of interest. This avoids subjecting the complex target molecule to the potentially harsh conditions of direct fluorination.
Acylating Agents: A prominent example is N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). It is synthesized in multiple steps from an activated precursor and then reacted with a primary or secondary amine on the target molecule to form a stable amide bond. researchgate.net
Azide Reduction: Another powerful method involves synthesizing an ¹⁸F-labeled azide, which can then be cleanly reduced to the corresponding ¹⁸F-labeled primary amine using a Staudinger reduction with a phosphine (B1218219) reagent. This provides a flexible route to a variety of amino-functionalized PET tracers. researchgate.net
Table 3: Strategies for ¹⁸F-Labeling of Aromatic Amine Analogues
| Strategy | Description | Common Precursor/Reagent | Key Advantages |
|---|---|---|---|
| Direct Nucleophilic Fluorination | [¹⁸F]F⁻ displaces a leaving group on an activated aromatic ring. | Diazonium salts, nitroarenes, trialkylammonium salts. | One-step labeling of the final molecule or a late-stage intermediate. frontiersin.org |
This interactive table outlines the main approaches for synthesizing ¹⁸F-labeled benzylamine analogues for PET imaging.
Mechanistic Organic Chemistry of 2 Ethoxy 6 Fluorobenzylamine Reactivity
Nucleophilic Reactivity of the Amine Moiety in 2-Ethoxy-6-fluorobenzylamine
The lone pair of electrons on the nitrogen atom of the primary amine group in this compound confers nucleophilic character, enabling it to participate in a variety of bond-forming reactions.
Alkylation Reactions and Formation of Higher Order Amines
The primary amine of this compound can react with alkyl halides to yield secondary or tertiary amines. smolecule.com This transformation, a classic example of nucleophilic substitution, is fundamental in the synthesis of more complex molecular architectures. The reaction proceeds through the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. The resulting secondary amine can undergo further alkylation to produce a tertiary amine. The specific conditions for these reactions, such as the choice of solvent and base, can influence the extent of alkylation. For instance, N-alkylation has been successfully performed using various conditions, including the use of bases like sodium hydride, potassium carbonate, cesium carbonate, and tetrapropylammonium (B79313) hydroxide (B78521) in solvents such as dimethylformamide (DMF) and acetonitrile (B52724). rsc.org
Table 1: Examples of Alkylation Reactions
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| This compound | Alkyl Halide | Secondary or Tertiary Amine | smolecule.com |
| Amine Precursor | [¹⁸F]Fluoromethyl bromide | N-alkylated PET Tracer | rsc.org |
| Guanidine Derivative | Aromatic Thiol | S-alkylated Guanidine | rsc.org |
Acylation Processes Leading to Amide Derivatives
Acylation of this compound with acylating agents like acyl chlorides or anhydrides leads to the formation of stable amide derivatives. smolecule.com This reaction is a cornerstone of organic synthesis, often employed to protect the amine functionality or to introduce new functional groups. The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). This process is frequently catalyzed by a non-nucleophilic base, such as triethylamine, to neutralize the acidic byproduct. The resulting amides are valuable intermediates in the synthesis of various compounds, including those with potential biological activity.
Table 2: Synthesis of Amide Derivatives
| Amine | Acylating Agent | Product | Catalyst/Base | Reference |
|---|---|---|---|---|
| 2-Fluorobenzylamine | Benzoyl chloride | N-(2-fluorobenzyl)benzamide | Triethylamine | |
| D-Serine | Acetic anhydride | N-acetyl-D-serine | Acetic acid | google.com |
Transamidation Reactions and Amine Interconversions
Transamidation reactions offer a pathway for the interconversion of amines. While specific studies on the transamidation of this compound are not prevalent in the provided search results, the general principles of transamidation can be applied. These reactions typically involve the exchange of an amine moiety from an amide with another amine. For instance, research on the transamidation of aromatic amines with formamides has demonstrated that the reaction can proceed in the presence of a suitable catalyst, such as cyclic dihydrogen tetrametaphosphate. rsc.org The reactivity in such reactions is influenced by the electronic properties of the substituents on the aromatic ring. rsc.org
Aromatic Reactivity and Functionalization of the Fluorinated Benzene (B151609) Ring
The benzene ring of this compound is subject to various transformations, influenced by the directing and activating/deactivating effects of the fluorine and ethoxy substituents.
Electrophilic Aromatic Substitution: Influence of Fluorine and Ethoxy Groups
The fluorine atom and the ethoxy group on the benzene ring exert opposing electronic effects that govern the outcome of electrophilic aromatic substitution (EAS) reactions. wikipedia.org The ethoxy group, with its lone pairs of electrons on the oxygen, is an activating group that donates electron density to the ring through resonance (+M effect), making the ring more nucleophilic and thus more reactive towards electrophiles. minia.edu.eg It directs incoming electrophiles to the ortho and para positions. wikipedia.orgminia.edu.eg
Conversely, the highly electronegative fluorine atom is a deactivating group due to its strong electron-withdrawing inductive effect (-I effect). wikipedia.orgmasterorganicchemistry.com However, like other halogens, it also possesses lone pairs that can be donated to the ring via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. wikipedia.org In the case of fluorobenzene, the resonance effect can sometimes counteract the inductive effect, leading to reactivity comparable to or even greater than benzene at the para position. wikipedia.orgresearchgate.net
In this compound, the interplay of these two groups determines the regioselectivity of EAS. The powerful activating and ortho, para-directing effect of the ethoxy group, combined with the ortho, para-directing nature of the fluorine, would likely favor substitution at the positions ortho and para to the ethoxy group. However, steric hindrance from the ethoxy and aminomethyl groups could also play a significant role in directing the incoming electrophile. wikipedia.org
Transition Metal-Catalyzed Coupling Reactions for Aryl Modifications
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on aromatic rings. uni-rostock.de While specific examples involving this compound are not detailed in the provided results, the principles of these reactions are applicable. For instance, palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are widely used to introduce new substituents onto aryl halides. uni-rostock.deuantwerpen.be The fluorine atom on the ring can also participate in certain coupling reactions, although the C-F bond is generally strong and less reactive than C-Br or C-I bonds. masterorganicchemistry.com However, under specific conditions, particularly in the context of nucleophilic aromatic substitution, fluorine can act as a leaving group. masterorganicchemistry.com The development of catalysts, including those based on ruthenium, rhodium, and iridium, has expanded the scope of these transformations, allowing for the direct C-H activation and functionalization of aromatic rings. aablocks.comunipr.it
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(2-fluorobenzyl)benzamide |
| N-acetyl-D-serine |
| 2-Fluorobenzylamine |
| Benzoyl chloride |
| Triethylamine |
| D-Serine |
| Acetic anhydride |
| Acetic acid |
| Cyclic dihydrogen tetrametaphosphate |
Condensation Reactions and Derived Polycyclic Structures (e.g., Hexaazaisowurtzitanes)
The condensation of benzylamines with dicarbonyl compounds is a well-established method for the synthesis of nitrogen-containing heterocyclic and polycyclic frameworks. A prominent example is the formation of the hexaazaisowurtzitane cage structure, a precursor to the high-energy material hexanitrohexaazaisowurtzitane (B163516) (HNIW or CL-20). researchgate.netnih.gov This synthesis is typically achieved through the reaction of a benzylamine (B48309) with glyoxal. researchgate.netgoogle.com
While the direct use of this compound in the synthesis of hexaazaisowurtzitane is not extensively documented in publicly available literature, the reaction is known to proceed with various substituted benzylamines. researchgate.net The general reaction involves the condensation of the primary amine with the aldehyde groups of glyoxal. This initially forms diimine intermediates, which then undergo further cyclization and condensation steps to build the complex cage structure of hexabenzylhexaazaisowurtzitane. researchgate.net The substituents on the benzylamine, in this case, an ethoxy and a fluoro group at the 2 and 6 positions respectively, would be incorporated into the final polycyclic structure, yielding a hexa-substituted hexaazaisowurtzitane derivative.
The steric and electronic properties of the substituents on the benzylamine can influence the feasibility and yield of the hexaazaisowurtzitane synthesis. For instance, steric hindrance from bulky substituents on the benzyl (B1604629) group can limit the reaction. nih.gov In the case of this compound, the ortho-substituents may exert some steric influence on the reaction.
Beyond hexaazaisowurtzitanes, substituted benzylamines are versatile building blocks for a variety of other polycyclic nitrogen heterocycles. For example, tandem strategies involving benzannulation and ring-closing metathesis of substituted anilines, which can be conceptually related to benzylamine reactivity, provide access to dihydroquinolines, benzazepines, and benzazocines. nih.govnih.gov
Table 1: Examples of Polycyclic Structures Derived from Benzylamine Condensations
| Benzylamine Derivative | Reagent | Resulting Polycyclic Structure | Reference(s) |
| Benzylamine | Glyoxal | Hexabenzylhexaazaisowurtzitane | researchgate.net |
| 4-Chlorobenzylamine | Glyoxal | Hexa(4-chlorobenzyl)hexaazaisowurtzitane | researchgate.net |
| 2-Methylbenzylamine | Glyoxal | Hexa(2-methylbenzyl)hexaazaisowurtzitane | researchgate.net |
| Allylamine | Glyoxal | Hexaallylhexaazaisowurtzitane | researchgate.net |
This table presents examples of hexaazaisowurtzitane derivatives synthesized from various primary amines and glyoxal, illustrating the general applicability of the reaction.
Elucidation of Reaction Mechanisms and Kinetic Studies
The formation of polycyclic structures from this compound and carbonyl compounds fundamentally relies on the mechanism of imine or Schiff base formation. iosrjournals.orgshodhsagar.com This process is a two-step reaction involving an initial nucleophilic addition of the primary amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. This is followed by the elimination of a water molecule to yield the stable imine. iosrjournals.orgshodhsagar.com
The reaction is typically catalyzed by either acid or base. In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. However, excessively high acid concentrations can be detrimental as they would protonate the amine, rendering it non-nucleophilic. iosrjournals.org Therefore, these reactions are often carried out at a mildly acidic pH.
Kinetic studies on the reactions of substituted benzylamines provide insight into the factors governing their reactivity. For instance, the oxidation of substituted benzylamines by N-chlorosuccinimide has been shown to be first-order with respect to both the amine and the oxidant. rsc.org The reaction rate is pH-dependent, indicating that the unprotonated benzylamine is the reactive species. rsc.org Such studies often employ Hammett plots to correlate reaction rates with the electronic effects of the substituents on the aromatic ring. psu.edu
In the context of condensation reactions, kinetic studies on the addition of benzylamines to activated alkenes have shown that the reaction can proceed in a single step, involving a four-membered cyclic transition state where the C-N bond formation and proton transfer occur concurrently. psu.edu The rates of these reactions are sensitive to the electronic nature of the substituents on both the benzylamine and the alkene. psu.edu
Table 2: Key Mechanistic Steps in Benzylamine Condensation Reactions
| Step | Description | Key Intermediates | Influencing Factors | Reference(s) |
| 1. Nucleophilic Attack | The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon. | Carbinolamine | Nucleophilicity of the amine, electrophilicity of the carbonyl, steric hindrance. | iosrjournals.orgshodhsagar.com |
| 2. Dehydration | Elimination of a water molecule from the carbinolamine. | Iminium ion (in acid catalysis) | Acid or base catalysis, stability of the resulting imine. | iosrjournals.orgshodhsagar.com |
| 3. Cyclization (for polycycles) | Intramolecular or intermolecular reactions of the formed imine intermediates. | Various cyclic intermediates | Ring strain, conformational effects, reaction conditions. | researchgate.net |
This table outlines the fundamental mechanistic steps involved in the condensation of benzylamines with carbonyl compounds to form imines and subsequently polycyclic structures.
Design, Synthesis, and Characterization of 2 Ethoxy 6 Fluorobenzylamine Derivatives and Analogs
Rational Design Principles for Structural Modification
The rational design of derivatives based on the 2-Ethoxy-6-fluorobenzylamine scaffold is guided by established medicinal chemistry principles. Structural modifications are intended to modulate physicochemical properties such as lipophilicity, electronic character, and conformational flexibility to enhance interactions with biological targets.
The inclusion of a fluorine atom is a key design element. Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen, yet it can drastically alter the local electronic environment. This can lead to improved metabolic stability by blocking sites of oxidative metabolism, and enhanced binding affinity to target proteins through the formation of favorable electrostatic or halogen bond interactions. nih.gov The strategic placement of fluorine on an aromatic ring can significantly influence a molecule's biological activity. nih.gov
Design strategies for modifying this scaffold often involve:
Varying the Alkoxy Group: Replacing the ethoxy group with other alkoxy groups (e.g., methoxy, isopropoxy) or functionalized chains to probe the size and nature of the binding pocket. acs.org
Modifying the Amine: Alkylation or acylation of the primary amine to form secondary or tertiary amines and amides, respectively, which alters basicity and hydrogen bonding capacity. core.ac.uk
Substitution on the Aromatic Ring: Introducing additional substituents to the phenyl ring to further tune electronic properties and explore additional binding interactions.
Synthesis Strategies for Diversified this compound Analogs
The synthesis of a diverse library of this compound analogs can be achieved through several established synthetic methodologies. A common and versatile approach begins with a suitably substituted benzaldehyde (B42025) or benzonitrile (B105546) precursor.
One primary strategy is reductive amination . This involves the condensation of 2-ethoxy-6-fluorobenzaldehyde (B2771622) with a primary or secondary amine to form an intermediate imine, which is then reduced to the corresponding benzylamine (B48309) derivative. Alternatively, this compound itself can be reacted with various aldehydes or ketones, followed by reduction, to yield N-substituted analogs. researchgate.net
Another key strategy involves the alkylation or acylation of the primary amine . This compound can serve as a nucleophile, reacting with a wide range of electrophiles such as alkyl halides, epoxides, or acyl chlorides to generate a diverse set of derivatives. For instance, coupling with carboxylic acids, often activated with reagents like HATU, produces amide analogs. acs.org
For modifications to the aromatic ring or the ethoxy group, synthesis would start further back. For example, analogs with different alkoxy groups can be prepared from a common 2-fluoro-6-hydroxybenzylamine precursor via Williamson ether synthesis. rsc.org Synthesis of the core itself can be approached from 2-fluoro-6-hydroxybenzonitrile, which undergoes etherification followed by reduction of the nitrile group to the aminomethyl group.
A general synthetic scheme for N-alkylation is presented below:
Scheme 1: General Synthesis of N-Substituted this compound DerivativesThis straightforward approach allows for the introduction of a wide variety of functional groups (R) to explore structure-activity relationships.
Impact of Fluorine Position and Other Substituents on Derivative Reactivity and Electronic Properties
The substitution pattern of this compound has a profound impact on its chemical properties. The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect decreases the electron density of the aromatic ring and lowers the basicity (pKa) of the benzylamine nitrogen compared to an unsubstituted benzylamine.
The presence of halogens like fluorine can significantly enhance the biological activity of molecules. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on another molecule, thereby improving binding affinity. nih.gov The position of the halogen is often a critical factor in determining biological effect. nih.gov In many heterocyclic systems, halogen substitution has been shown to result in a significant increase in anticancer activities. nih.gov
The steric bulk of the ortho-ethoxy group can also influence the conformation of the molecule, potentially restricting the rotation of the aminomethyl group and influencing how the molecule presents itself to a binding site.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
While direct and extensive SAR studies on this compound are not widely published, valuable insights can be drawn from studies on structurally related compounds, particularly those featuring a 2,6-disubstituted benzylamide moiety.
A notable example comes from the development of necrostatins, a series of necroptosis inhibitors. An SAR study on nih.govCurrent time information in Bangalore, IN.nih.govthiadiazole benzylamides revealed the critical importance of the substitution pattern on the benzylamine ring. core.ac.uk
Table 1: SAR of Necrostatin Analogs with Varying Benzylamide Moieties
| Compound | R1 | R2 | Activity |
|---|---|---|---|
| Necrostatin Analog 1 | H | H | Less Active |
| Necrostatin Analog 2 | 2-CH3 | H | Less Active |
| Necrostatin Analog 3 | 2-OCH3 | H | Less Active |
| Necrostatin Analog 4 | 2-Cl | 6-F | Potent |
| Necrostatin Analog 5 | 2,6-diCl | - | Less Potent |
| Necrostatin Analog 6 | 2,6-diF | - | Less Potent |
Data sourced from reference core.ac.uk. Activity is a qualitative summary.
The results from this study highlight that a 2,6-disubstituted pattern is highly favorable for inhibitory activity. core.ac.uk Specifically, the 2-chloro-6-fluoro substitution pattern (Analog 4) was found to be optimal, demonstrating superior potency compared to unsubstituted, monosubstituted, or even other di-halo substituted analogs like 2,6-dichloro and 2,6-difluoro derivatives. core.ac.uk This suggests that a specific combination of steric and electronic properties conferred by the 2,6-substituents is necessary for potent activity. core.ac.uk
Extrapolating from these findings, the 2-ethoxy-6-fluoro scaffold represents a compelling area for investigation. Replacing the chloro group with an ethoxy group would transition the substituent from an electron-withdrawing halogen to an electron-donating alkoxy group, while maintaining substitution at the critical 2- and 6-positions. This modification would significantly alter the electronic and steric profile, potentially leading to a different pharmacological activity or target selectivity.
Further SAR studies on related scaffolds, such as 4H-chromene systems, have shown that the 6-position of the ring system prefers substituted aryl functional groups with small and hydrophilic substituents for optimal activity. nih.gov This underscores the general principle that systematic modification of substituents on an aromatic core is a powerful strategy for optimizing biological potency. nih.gov
Advanced Spectroscopic and Analytical Characterization of 2 Ethoxy 6 Fluorobenzylamine and Its Adducts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of a compound. For 2-Ethoxy-6-fluorobenzylamine, a complete NMR analysis would provide detailed information about its proton, carbon, and fluorine environments.
Proton (¹H) NMR Analysis
A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) (-CH₂) protons, and the ethoxy group's methylene (-OCH₂-) and methyl (-CH₃) protons. The chemical shifts (δ) and coupling constants (J) would reveal the connectivity and spatial relationships between these protons. For instance, the aromatic protons would exhibit splitting patterns influenced by coupling to each other and to the fluorine atom.
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum would display separate signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine atom. Carbon-fluorine coupling (J-coupling) would likely be observed for the carbons in close proximity to the fluorine atom, providing further structural confirmation.
Fluorine-19 (¹⁹F) NMR Analysis
¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atom. A ¹⁹F NMR spectrum of this compound would show a signal whose chemical shift is characteristic of a fluorine atom positioned between an ethoxy and an aminomethyl group on a benzene (B151609) ring. This signal would likely appear as a multiplet due to coupling with nearby aromatic protons.
Vibrational and Electronic Spectroscopy
These techniques probe the vibrational modes and electronic transitions within the molecule, offering complementary structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound would be expected to show absorption maxima (λ-max) in the ultraviolet region, corresponding to π→π* transitions within the substituted benzene ring. The position and intensity of these absorptions are affected by the attached functional groups.
Without access to experimental spectra, a detailed and accurate article as per the requested outline cannot be generated.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of fragment ions, detailed information about a molecule's composition and connectivity can be obtained.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov For the analysis of this compound, a reverse-phase HPLC method is typically employed, often using a C18 column. The mobile phase generally consists of a mixture of acetonitrile (B52724) and water, with a small amount of an acid like formic acid to facilitate protonation of the analyte for positive ion mode detection. sielc.com
In a typical LC-MS analysis, this compound would be expected to be detected as its protonated molecule, [M+H]⁺. This provides direct confirmation of the compound's molecular weight. The technique is particularly useful for identifying the target compound in complex mixtures or for monitoring reaction progress.
Table 1: Expected LC-MS Data for this compound
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray (ESI+) |
| Expected Ion | [M+H]⁺ |
| Calculated m/z | 170.10 |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's elemental composition. nih.gov This technique can differentiate between compounds that have the same nominal mass but different elemental formulas. For this compound (C₉H₁₂FNO), HRMS would measure the mass of the protonated molecule [C₉H₁₃FNO]⁺ with a high degree of precision, typically to within a few parts per million (ppm).
Furthermore, tandem mass spectrometry (MS/MS) experiments on an HRMS instrument can provide detailed structural information through collision-induced dissociation (CID). The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragments would likely arise from the cleavage of the ethoxy group, the benzyl-amine bond, and loss of the fluorine atom.
Table 2: Plausible HRMS Fragmentation Data for the [M+H]⁺ Ion of this compound
| Fragment Ion Formula | Calculated Exact Mass (m/z) | Plausible Neutral Loss |
|---|---|---|
| [C₉H₁₃FNO]⁺ | 170.0976 | - |
| [C₇H₇FN]⁺ | 124.0557 | C₂H₆O (Ethanol) |
| [C₈H₁₀FO]⁺ | 141.0710 | CH₃N (Methanimine) |
| [C₉H₁₂NO]⁺ | 150.0913 | HF (Hydrogen Fluoride) |
| [C₇H₈N]⁺ | 106.0651 | C₂H₄O, HF |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the definitive method for determining the absolute three-dimensional arrangement of atoms within a crystalline solid. mdpi.com The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net This analysis yields precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.
For this compound, a successful crystal structure determination would provide unequivocal proof of its constitution, including the substitution pattern on the aromatic ring. man.ac.uk The analysis also reveals details about the packing of molecules in the crystal lattice, identifying intermolecular interactions such as hydrogen bonding involving the amine group or other weaker interactions that stabilize the crystal structure. nih.gov
Table 3: Representative Crystal Data for a Small Organic Molecule like this compound
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.891 |
| b (Å) | 30.604 |
| c (Å) | 12.387 |
| β (°) | 92.42 |
| Volume (ų) | 3746.8 |
| Z (Molecules/Unit Cell) | 8 |
Note: Data presented is hypothetical and representative of a similar class of compounds for illustrative purposes. researchgate.net
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques are used to study the physical and chemical properties of materials as they change with temperature. mt.comazom.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ctherm.com A TGA thermogram for this compound would indicate its thermal stability. The analysis would show the onset temperature of decomposition, which is the temperature at which the compound begins to lose mass. The profile of mass loss can sometimes provide insights into the decomposition mechanism. libretexts.org
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. ctherm.com DSC is used to detect thermal events such as melting, crystallization, and glass transitions. libretexts.org For a crystalline solid like this compound, DSC analysis would show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic properties of the pure compound. netzsch.com
Table 4: Illustrative Thermal Analysis Data for this compound
| Technique | Parameter | Illustrative Value | Description |
|---|---|---|---|
| TGA | Onset of Decomposition | ~210 °C | Temperature at which significant mass loss begins. |
| DSC | Melting Point (Tₘ) | ~85 °C | Peak of the endothermic melting transition. |
| DSC | Enthalpy of Fusion (ΔHբ) | ~25 kJ/mol | Energy required to melt the crystalline solid. |
Chromatographic Purity and Separation Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for determining the purity of pharmaceutical compounds and for separating them from potential impurities, including structural isomers. researchgate.net These methods rely on the differential partitioning of analytes between a stationary phase (the column) and a liquid mobile phase. sielc.com
A typical purity assessment for this compound would utilize a reverse-phase method, likely with a C18 or phenyl-hexyl stationary phase, which provides good retention and selectivity for aromatic compounds. A gradient elution, where the mobile phase composition is changed over time (e.g., increasing the percentage of acetonitrile in water), is often used to ensure the elution of all components within a reasonable time. Detection is commonly performed using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, such as 254 nm or 210 nm. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
UPLC, which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. sielc.com
Table 5: Typical HPLC/UPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Instrument | UPLC or HPLC System with UV Detector |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Detection Wavelength | 254 nm |
| Hypothetical Retention Time | 2.8 minutes |
| Hypothetical Purity | >99.5% |
Computational Chemistry and in Silico Investigations of 2 Ethoxy 6 Fluorobenzylamine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are fundamental to understanding the electronic behavior of 2-Ethoxy-6-fluorobenzylamine. These calculations provide a detailed picture of the molecule's electron distribution and reactivity.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of quantum mechanical calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. For molecules similar in structure to this compound, FMO analysis helps predict the most reactive sites for electrophilic and nucleophilic attacks. researchgate.net The presence of electron-withdrawing groups like fluorine and electron-donating groups like ethoxy can significantly influence the energies of these orbitals. researchgate.netmdpi.com
HOMO: Represents the ability to donate an electron.
LUMO: Represents the ability to accept an electron.
Theoretical calculations for related compounds have been performed using methods like Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to determine these orbital energies in different environments, such as in the gas phase or in solvents like ethanol (B145695) and water. researchgate.net
Electrostatic Potential Surface Analysis
The electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack. Green areas represent neutral potential. nih.gov For this compound, the electronegative fluorine and oxygen atoms would be expected to create regions of negative potential, while the amine group's hydrogen atoms would likely be associated with positive potential. This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition and binding. nih.govscience.gov
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Studies
Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment.
Solvent Interaction Modeling
The solvent environment can significantly impact a molecule's conformation and reactivity. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations can reveal how solvent molecules arrange around the solute and how hydrogen bonds and other non-covalent interactions are formed. science.gov Understanding these interactions is critical, as they can stabilize certain conformations and influence the molecule's solubility and transport properties. The balance between intramolecular and intermolecular hydrogen bonds can be a key factor in determining the predominant conformation in solution. science.gov
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is instrumental in drug discovery and design.
Docking studies can be used to place this compound into the active site of a potential biological target to predict its binding affinity and mode. The docking score, typically in kcal/mol, provides an estimate of the binding free energy. ijpsonline.com Key interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, can be identified. nih.govmdpi.com For instance, the fluorophenyl group might engage in hydrophobic interactions, while the amine group could form hydrogen bonds with amino acid residues in the binding pocket. Docking studies on similar fluorinated compounds have been used to rationalize their biological activity and to guide the design of more potent analogs. ijpsonline.commdpi.com
Binding Affinity Prediction and Docking Scoring
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. The primary goal is to forecast the binding affinity, which is often quantified by a scoring function that estimates the strength of the interaction, commonly expressed in units like kcal/mol.
While specific molecular docking studies for this compound against a particular protein target are not widely available in the public research domain, the methodology remains a cornerstone of computational analysis. In a typical docking simulation, the this compound molecule would be placed into the binding site of a target protein. The software would then explore various conformations and orientations of the ligand, calculating the binding energy for each pose. The resulting docking score provides a rank-ordered assessment of the most stable binding modes. For a compound like this, a lower binding energy score would suggest a more favorable and stable interaction with the target protein.
Table 1: Illustrative Example of Docking Simulation Results for a Hypothetical Protein Target
| Parameter | Value | Interpretation |
| Binding Affinity | -8.2 kcal/mol | Indicates a strong and spontaneous binding interaction. |
| RMSD | 1.5 Å | Low root-mean-square deviation suggests a stable and predictable binding pose. |
| Interacting Residues | TYR 88, LYS 112, PHE 250 | Amino acids predicted to be in close contact with the ligand. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies on this compound were not found in the reviewed literature.
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking, Van der Waals Interactions)
The stability of a ligand-receptor complex is governed by a variety of non-covalent intermolecular interactions. Analysis of the docked pose of this compound would reveal these crucial contacts. Based on its chemical structure, the following interactions would be anticipated:
Hydrogen Bonding: The primary amine (-NH2) group is a classic hydrogen bond donor, while the oxygen of the ethoxy group and the nitrogen of the amine can act as hydrogen bond acceptors. These interactions with polar amino acid residues (e.g., serine, threonine, asparagine) are critical for binding specificity.
Halogen Bonding: The fluorine atom on the benzene (B151609) ring can participate in halogen bonding. This is a highly directional interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen on the protein backbone. Research on related fluorobenzyl moieties has shown that this type of interaction can enhance binding affinity.
Van der Waals Interactions: The ethyl group of the ethoxy moiety and the hydrocarbon backbone provide opportunities for weaker, but collectively significant, van der Waals forces within hydrophobic pockets of the binding site.
Table 2: Potential Intermolecular Interactions of this compound
| Functional Group | Potential Interaction | Interacting Partner (Example) |
| Amine (-NH2) | Hydrogen Bond Donor | Carbonyl oxygen of an amino acid |
| Ethoxy (-OCH2CH3) | Hydrogen Bond Acceptor | Hydroxyl group of Serine/Threonine |
| Fluorine (-F) | Halogen Bond | Backbone carbonyl or carboxylate group |
| Benzene Ring | Pi-Pi Stacking | Phenylalanine, Tyrosine |
| Alkyl Groups | Van der Waals Forces | Leucine, Valine, Isoleucine |
Note: This table represents potential interactions based on the chemical structure of the compound.
In Silico Pharmacological Activity Prediction (e.g., PASS)
Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities based on the structural formula of a compound. The output is a list of potential activities with probabilities for the compound being "active" (Pa) or "inactive" (Pi).
A PASS analysis for this compound has not been identified in the available literature. However, such a prediction would analyze the molecule's structural fragments and compare them to a vast database of known biologically active substances. This could reveal potential therapeutic effects or mechanisms of action that have not yet been experimentally tested. For instance, given its structure, predictions might suggest activities related to enzyme inhibition or receptor antagonism.
Table 3: Hypothetical PASS Prediction Results for this compound
| Predicted Activity | Pa | Pi | Interpretation |
| Monoamine Oxidase B Inhibitor | 0.650 | 0.015 | Likely to exhibit MAO-B inhibitory activity. |
| Anticonvulsant | 0.510 | 0.042 | May have potential as an anticonvulsant agent. |
| Kinase Inhibitor | 0.480 | 0.075 | Possible activity as a kinase inhibitor. |
| Neuroprotective Agent | 0.425 | 0.110 | Less probable, but possible neuroprotective effects. |
Note: This table is a hypothetical illustration of a PASS prediction and does not represent actual published data.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models help in understanding which physicochemical properties are crucial for a molecule's function and in designing new, more potent analogues.
For the class of benzylamine (B48309) derivatives, QSAR studies have often revealed that biological activity is correlated with descriptors related to hydrophobicity, electronics, and sterics. nih.govnih.gov A QSAR model for a series of compounds including this compound would involve calculating various molecular descriptors and using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a predictive equation. nih.gov
Key insights from such a model might include:
The negative impact of high hydrophobicity (log P) on the activity of some benzylamine derivatives, suggesting a need for a balanced lipophilicity. asianpubs.org
The importance of specific steric or topological indices, indicating that the size and shape of the molecule are critical for fitting into the receptor's binding site. nih.gov
The influence of electronic properties, such as the distribution of charges or the energy of molecular orbitals, which govern the strength of intermolecular interactions. nih.gov
A robust QSAR model, validated by statistical parameters like the correlation coefficient (r²) and cross-validation coefficient (q² or r²cv), can provide valuable insights into the structural requirements for the desired biological activity. nih.gov
Table 4: Example of Descriptors and Statistical Parameters in a QSAR Study of Benzylamine Derivatives
| Parameter Type | Example Descriptor | Potential Influence on Activity |
| Hydrophobic | Log P | Can be positively or negatively correlated, indicating the importance of membrane permeability. nih.gov |
| Electronic | Dipole Moment | Influences polar interactions and binding orientation. nih.gov |
| Topological | Kier ChiV6 Path Index | Relates to molecular size and branching, affecting steric fit. nih.gov |
| Statistical | Value | Interpretation |
| r² (Correlation Coefficient) | > 0.7 | Indicates a good fit of the model to the data. asianpubs.org |
| r²cv (Cross-validation) | > 0.6 | Suggests the model has good predictive power. nih.gov |
Note: This table summarizes typical components of a QSAR model for this class of compounds based on published methodologies. nih.govnih.govasianpubs.org
Applications of 2 Ethoxy 6 Fluorobenzylamine in Advanced Organic Synthesis and Chemical Biology
Utilization as a Versatile Synthetic Building Block in Pharmaceutical Chemistry
The strategic incorporation of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties. 2-Ethoxy-6-fluorobenzylamine serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds due to its fluorinated structure, which can improve the biological activity and metabolic stability of potential drug molecules.
Precursor for Novel Therapeutic Agents and Lead Compounds
This compound is a crucial precursor for the development of new therapeutic agents and lead compounds. smolecule.combldpharm.com Its structural framework is found in molecules designed to interact with various biological targets. The presence of the fluorine atom can modulate the acidity of the amine group and influence intermolecular interactions, such as hydrogen bonding and dipole interactions, which are critical for drug-receptor binding. This makes it an attractive starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs. The synthesis of complex molecules often involves the use of such versatile building blocks to introduce specific functionalities and stereochemical features.
Scaffold for Drug Discovery Programs
The 2-ethoxy-6-fluorobenzyl moiety acts as a fundamental scaffold in drug discovery. A scaffold is the core structure of a molecule to which various functional groups can be attached to create a range of derivatives. This particular scaffold provides a rigid framework that can be systematically modified to explore the structure-activity relationships (SAR) of a compound series. By altering the substituents on the benzylamine (B48309) or modifying the ethoxy group, chemists can fine-tune the pharmacological profile of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties.
Integration into Agrochemical Compound Synthesis
Beyond pharmaceuticals, this compound and its derivatives have found applications in the synthesis of agrochemical compounds. bldpharm.com The introduction of fluorine into pesticides and herbicides can enhance their potency and stability. For instance, fluorinated compounds are used in the development of new classes of herbicides that inhibit plant-specific enzymes. The structural motifs derived from this compound can be integrated into molecules designed to protect crops from various pests and diseases. Research in this area focuses on creating effective and environmentally safer agrochemicals. A patent describes the synthesis of Z-2-cyano-3-(N-(S)-α-methyl-p-fluorobenzylamino)-ethoxyethyl 2-pentenoate, an agrochemical, from related fluorinated benzylamines. google.com
Development of Enzyme Inhibitors and Biological Modulators
The unique electronic properties conferred by the fluorine and ethoxy substituents make this compound an important component in the design of specific enzyme inhibitors and modulators of biological pathways.
Inhibitors of Epigenetic Targets (e.g., Lysine-Specific Demethylase 1 (LSD1), Spermine Oxidase)
Derivatives of this compound have been investigated as inhibitors of enzymes involved in epigenetic regulation, such as Lysine-Specific Demethylase 1 (LSD1) and Spermine Oxidase (SMOX). smolecule.com LSD1 is a flavin-dependent demethylase that plays a crucial role in gene regulation and has been identified as a therapeutic target in various cancers. nih.gov The development of potent and selective LSD1 inhibitors is an active area of research. Similarly, SMOX is involved in polyamine catabolism, and its inhibition has been explored as a potential anti-cancer strategy. The 2-ethoxy-6-fluorobenzyl group can be incorporated into inhibitor scaffolds to enhance their binding affinity and selectivity for these enzymes.
Table 1: Examples of Enzyme Inhibition by Related Compounds
| Enzyme Target | Compound Class | Role of Fluorinated Benzylamine Moiety |
|---|---|---|
| Lysine-Specific Demethylase 1 (LSD1) | 3,5-diamino-1,2,4-triazole analogues | Contributes to the inhibitor's potency and selectivity. nih.gov |
Modulators of Ion Channels (e.g., Kv7 Potassium Channels)
The modulation of ion channels is a key mechanism for controlling neuronal excitability, and compounds that target these channels are important for treating neurological disorders. Specifically, activators of Kv7 potassium channels (also known as KCNQ channels) have shown promise as anticonvulsants. nih.govgoogle.com The this compound scaffold can be found in molecules designed to modulate the activity of these channels. The fluorine and ethoxy substitutions can influence the compound's interaction with the channel protein, leading to enhanced potency and a desirable pharmacological profile for potential therapeutic use in conditions like epilepsy. sophion.co.jp
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
Cholinesterase Inhibitors
Cholinesterase inhibitors are critical for managing neurodegenerative diseases by preventing the breakdown of the neurotransmitter acetylcholine. The benzylamine scaffold is a recurring motif in the design of these inhibitors. Research into novel cholinesterase inhibitors has demonstrated the utility of fluorobenzylamine derivatives in creating potent molecules.
Detailed Research Findings
Studies have shown that molecules incorporating a fluorobenzyl group can effectively inhibit cholinesterase enzymes. For instance, a series of 1,2,3-triazole derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In this research, 3-fluorobenzylamine (B89504) was used as a key starting material to introduce the fluorobenzyl moiety into the final compounds. nih.gov The resulting thienobenzo-triazole derivatives showed very good inhibitory activity, with some compounds having IC₅₀ values three to four times lower than the standard drug, galantamine, particularly against BChE. nih.gov
Another study focused on synthesizing oxazole (B20620) benzylamine derivatives as potential cholinesterase inhibitors, further underscoring the importance of the benzylamine structure in this therapeutic area. google.com The design of these compounds aimed to add a new functional group that mimics acetylcholine, the natural substrate for these enzymes. google.com
While this compound has not been specifically named in these studies, its structure is analogous to the precursors used. The primary amine group allows it to be readily incorporated into heterocyclic systems like triazoles or oxazoles. The presence and positioning of the ethoxy and fluoro groups on the phenyl ring would be expected to modulate the compound's binding affinity and selectivity for AChE or BChE through steric and electronic interactions within the enzyme's active site.
Table 1: Cholinesterase Inhibition by Compounds Derived from a 3-fluorobenzyl Moiety
(Note: These compounds are structurally related to potential derivatives of this compound)
| Compound ID | Target Enzyme | IC₅₀ (µM) | Selectivity |
| 24 | BChE | 3-4 times lower than galantamine | Selective for BChE |
| 25 | BChE | 3-4 times lower than galantamine | Selective for BChE |
| 26 | BChE | 3-4 times lower than galantamine | Selective for BChE |
| 27 | BChE | 3-4 times lower than galantamine | Selective for BChE |
| 44 | AChE / BChE | Similar to galantamine | Dual Inhibitor |
| 45 | AChE / BChE | Similar to galantamine | Dual Inhibitor |
Data sourced from a study on thienobenzo-triazole derivatives. nih.gov
Glycosidase (e.g., Alpha-Amylase) Inhibitors
Glycosidase inhibitors, particularly those targeting alpha-amylase and alpha-glucosidase, are a key therapeutic class for managing type-2 diabetes. They function by delaying carbohydrate digestion, which moderates postprandial blood glucose levels. The synthesis of potent glycosidase inhibitors often involves the use of amine-containing scaffolds.
Detailed Research Findings
The utility of the benzylamine moiety has been demonstrated in the synthesis of various glycosidase inhibitors. In one study, benzylamine was used in the nucleophilic substitution and ring-opening reactions to create benzimidazole-fused tricyclic iminosugars, which were evaluated for their inhibitory activity against several glycosidases. sioc-journal.cn Some of the resulting compounds exhibited good inhibitory activity against β-glucosidase. sioc-journal.cn A patent also describes the synthesis of glycosidase inhibitors where a benzylamino group is part of the final chemical structure. google.com
Furthermore, research on quinoline-based hybrids as α-glucosidase inhibitors revealed that substitutions on an associated benzyl (B1604629) ring significantly impact activity. researchgate.net For example, a compound with a para-fluoro substitution on the benzyl ring was found to be a potent inhibitor. researchgate.net This highlights the importance of fluorination in the design of this class of inhibitors. Although this compound was not directly used, these findings suggest its potential as a precursor. The primary amine can act as a nucleophile to be built into larger, more complex structures, while the fluoro and ethoxy groups can occupy and interact with pockets in the enzyme's active site, potentially enhancing binding and inhibitory activity.
Table 2: α-Glucosidase Inhibition by Quinoline-Benzothiazole Hybrids with Various Substitutions (Note: Illustrates the effect of substitutions, relevant to the potential use of this compound)
| Compound ID | Substitution | IC₅₀ (µM) |
| 8h | 4-Chloro | 38.2 ± 0.3 |
| 8b | 4-Hydroxy | 65.9 ± 1.0 |
| 8n | 3,4-Dichloro | 71.5 ± 0.9 |
| 8o | 2,4-Dichloro | 79.9 ± 1.2 |
| Acarbose (Standard) | - | 750.0 ± 2.0 |
Data sourced from a study on quinoline (B57606) linked benzothiazole (B30560) hybrids. researchgate.net
Contribution to Antimicrobial Agent Research
The search for new antimicrobial agents is a global health priority. Fluorinated organic molecules are of particular interest in this field. acs.org One important class of compounds with demonstrated antibacterial activity is Schiff bases (or imines), which are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. its.ac.id
Detailed Research Findings
As a primary amine, this compound is a suitable precursor for the synthesis of Schiff bases. The reaction of the aminomethyl group (-CH₂NH₂) with a carbonyl compound would yield an N-substituted imine, incorporating the 2-ethoxy-6-fluorobenzyl moiety into the new molecule. Research on the related compound 2,5-Difluorobenzylamine confirms this reactivity; it readily condenses with 2-ethoxy-1-naphthaldehyde (B42516) to form the corresponding Schiff base in high yield.
A comprehensive review of fluorinated imines and hydrazones highlights their potential as antibacterial agents against resistant bacterial strains. acs.org The antimicrobial efficacy of these compounds is often linked to the presence and position of the fluorine atoms on the aromatic ring. For example, certain fluorinated aldimines have shown remarkable activity against B. subtilis, E. coli, and S. aureus. acs.org Similarly, antitubercular agents have been developed from fluorobenzylamine derivatives, such as N-((4-fluorobenzyl)(methyl)amino)pyrimidine-4-carboxamide. researchgate.net These examples strongly suggest that this compound can serve as a valuable building block in the synthesis of novel, potentially potent antimicrobial agents, where the fluorine and ethoxy groups can fine-tune the biological activity and physicochemical properties of the final Schiff base or other derivatives.
Applications in Advanced Materials Science and Polymer Chemistry
The unique properties conferred by fluorine, such as thermal stability, chemical resistance, and low surface energy, make fluorinated compounds valuable in materials science. Benzylamine derivatives can be used as monomers or modifying agents in the synthesis of various polymers.
Benzylamines are recognized as key monomers in the production of high-performance polymers like polyamides and polyureas. acs.orgresearchgate.net These polymers are of growing interest for applications in the automotive, aerospace, and health industries. researchgate.net The synthesis of polyamides can be achieved through the reaction of diamines with diols. acs.org
While this compound is a monoamine, it could be chemically converted into a diamine derivative to serve as a monomer. Alternatively, it could be used as an "end-capping" agent. In polymerization, end-capping agents are used to terminate growing polymer chains, which is a crucial method for controlling the polymer's final molecular weight and properties.
Furthermore, fluorinated monomers are essential in creating specialized polyimides with desirable properties like high solubility and thermal stability. mdpi.com For example, highly soluble fluorinated polyimides have been synthesized using fluorinated diamine monomers like bis(trifluoromethyl)benzidine. mdpi.com The incorporation of the 2-ethoxy-6-fluorobenzyl group, either as part of a monomer or as an end-capping agent, could be a strategy to impart specific properties, such as solubility and thermal resistance, to polymers like polyamides or polyimides.
The development of novel dyes and pigments, particularly fluorescent probes (fluorophores), often relies on the incorporation of fluorine atoms to enhance photophysical properties like quantum yield and stability.
Detailed Research Findings
The synthesis of complex organic dyes often involves building larger molecules from smaller, functionalized precursors. The primary amine group of this compound provides a reactive handle for its integration into a dye's chromophore system. For example, it can react with molecules containing aldehyde or carboxylic acid groups to form imine or amide linkages, respectively. This is a common strategy for assembling dye structures.
A review of fluorine-containing fluorophores illustrates that fluorinated aromatic compounds are fundamental building blocks. bldpharm.com For instance, fluorinated benzaldehyde (B42025) derivatives are used in the synthesis of BODIPY dyes, and fluorinated phenols are precursors for rhodamine dyes. bldpharm.com In another example, barbiturates, which can be synthesized from amines, have been noted for their potential use as dyes in the pigment industry. rsc.org Although a direct synthesis of a dye from this compound is not documented in the reviewed literature, its structure is well-suited for this purpose. It can serve as the fluorinated component in the modular synthesis of new dyes and pigments, with the ethoxy group potentially providing an additional way to tune the final molecule's electronic properties and, therefore, its color and fluorescence characteristics.
Q & A
Q. What are the recommended synthetic pathways for 2-Ethoxy-6-fluorobenzylamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically begins with halogenated precursors. For example, 2-ethoxy-6-fluorobenzyl chloride can undergo nucleophilic substitution with ammonia or a protected amine source. Alternatively, reduction of the corresponding nitrile (2-ethoxy-6-fluorobenzonitrile) using LiAlH4 or catalytic hydrogenation (H2/Pd-C) is feasible. Key factors include temperature control (60–100°C for substitution reactions) and solvent selection (e.g., THF or DMF for polar aprotic conditions). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
Q. Which analytical techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., ethoxy group at C2, fluorine at C6). Coupling constants (e.g., <sup>3</sup>JH-F ~8–12 Hz) differentiate ortho/para fluorine effects.
- X-Ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves absolute configuration. ORTEP-3 generates 3D visualizations for bond angles and torsion validation.
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]<sup>+</sup>) and fragments (e.g., loss of ethoxy group).
Discrepancies in spectral data are addressed by comparing experimental results with computational predictions (DFT) .
Q. What in vitro and in vivo models are appropriate for evaluating the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., for kinases or proteases) to measure IC50 values. Include positive controls (e.g., staurosporine for kinases) and validate via dose-response curves.
- Cell-Based Studies : Test cytotoxicity (MTT assay) in cancer lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity.
- In Vivo Models : For neuroactivity, employ rodent behavioral tests (e.g., forced swim test for antidepressant activity). Dose optimization (10–50 mg/kg, oral/IP) and pharmacokinetic profiling (plasma half-life via LC-MS) are critical .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from:
- Purity Variations : Impurities (e.g., residual solvents) can skew results. Validate purity via HPLC (≥98%) and elemental analysis .
- Structural Analogues : Compare activity with related compounds (e.g., 2-methoxy-6-fluorobenzylamine ) to isolate substituent effects.
- Assay Conditions : Standardize protocols (e.g., serum-free media for cell assays) and report full experimental details (e.g., pH, incubation time). Meta-analysis of datasets using tools like PRISMA can identify confounding variables .
Q. What strategies optimize the synthetic route for this compound to enhance scalability and reproducibility?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for reduction steps to improve stereoselectivity.
- Flow Chemistry : Continuous-flow reactors minimize side reactions (e.g., over-reduction) and improve heat management.
- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Monitor reaction progress in real-time via inline FTIR .
Q. How can computational modeling predict the interaction of this compound with biological targets, and what experimental validations are required?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs). Prioritize docking poses with lowest ΔG values.
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-protein complexes.
- Experimental Validation : Validate predictions via SPR (binding affinity), ITC (thermodynamics), and mutagenesis (key residue deletion). Cross-reference with crystallographic data (e.g., PDB entries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
